p-Phenylenediamine, N,N'-bis(diphenylacetyl)-
p-Phenylenediamine, N,N'-bis(diphenylacetyl)-
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1027893
InChI:
InChI=1S/C34H28N2O2/c37-33(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)35-29-21-23-30(24-22-29)36-34(38)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-32H,(H,35,37)(H,36,38)
SMILES:
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula:
C34H28N2O2
Molecular Weight:
496.6 g/mol
p-Phenylenediamine, N,N'-bis(diphenylacetyl)-
CAS No.:
Cat. No.: VC1027893
Molecular Formula: C34H28N2O2
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H28N2O2 |
|---|---|
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | N-[4-[(2,2-diphenylacetyl)amino]phenyl]-2,2-diphenylacetamide |
| Standard InChI | InChI=1S/C34H28N2O2/c37-33(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)35-29-21-23-30(24-22-29)36-34(38)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-32H,(H,35,37)(H,36,38) |
| Standard InChI Key | DTBPNCKEKAMXPP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator